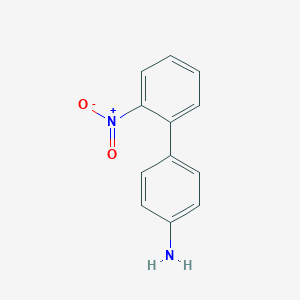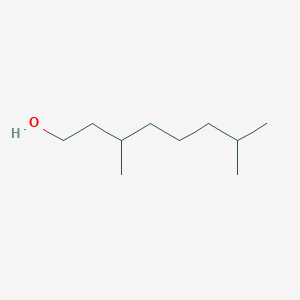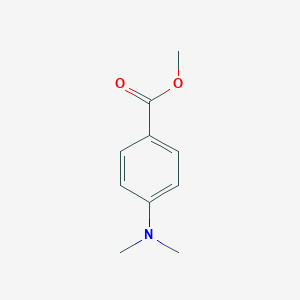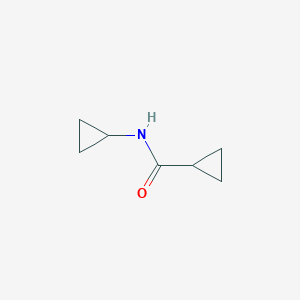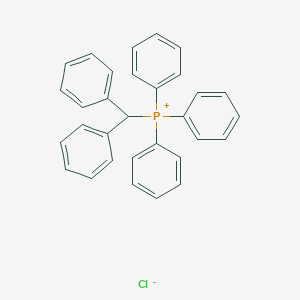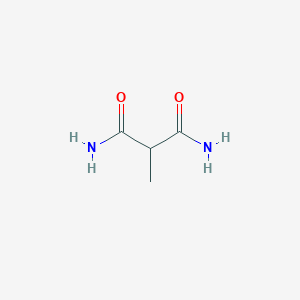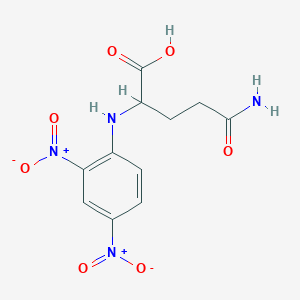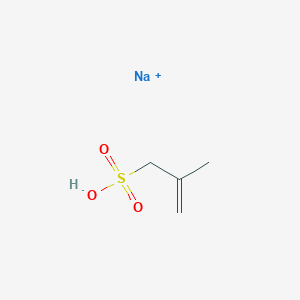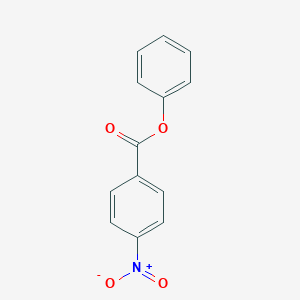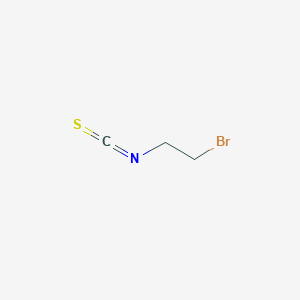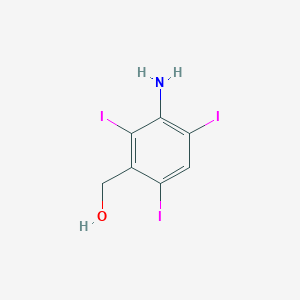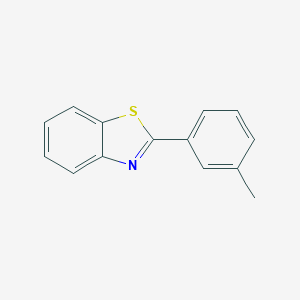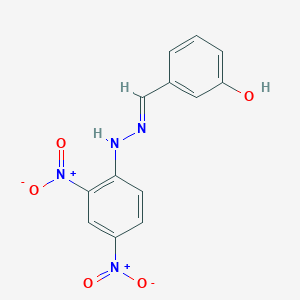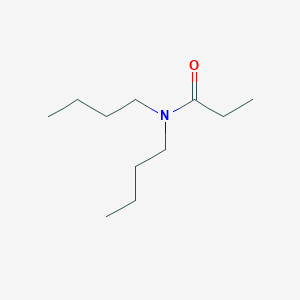
Propanamide, N,N-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N-dibutyl-, also known as N,N-dibutylpropionamide, is a chemical compound that belongs to the class of amides. It is widely used in various scientific research applications due to its unique properties and characteristics. This compound is synthesized using specific methods and is known to have a mechanism of action that is vital for its applications.
Aplicaciones Científicas De Investigación
Propanamide, N,N-dibutyl-, is widely used in scientific research applications. It is used as a solvent for various compounds and is also used as a reagent in the synthesis of other compounds. This compound is also used in the preparation of various materials such as polymers, resins, and coatings. It is also used as a surfactant in various applications such as emulsifiers, detergents, and wetting agents.
Mecanismo De Acción
The mechanism of action of Propanamide, N,N-dibutyl-, is not well understood. However, it is known to have an effect on the central nervous system. It is believed to act as a GABA agonist, which leads to an increase in the inhibitory neurotransmitter activity in the brain. This compound is also known to have an effect on the immune system, as it has been shown to increase the production of cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
Propanamide, N,N-dibutyl-, has various biochemical and physiological effects. It has been shown to have an effect on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. This compound is also known to have an effect on the respiratory system, as it can cause bronchodilation. It has also been shown to have an effect on the gastrointestinal system, as it can cause an increase in gastric acid secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanamide, N,N-dibutyl-, has several advantages and limitations for lab experiments. One of the advantages is that it is a readily available compound and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations is that it has limited solubility in water, which can limit its applications in aqueous systems. It is also known to have a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions related to Propanamide, N,N-dibutyl-. One of the future directions is to study its effects on the immune system in more detail. It is also important to study its long-term effects on the central nervous system. Another future direction is to develop new synthesis methods that can improve the yield and purity of the compound. Additionally, it is important to study its applications in various fields such as medicine, agriculture, and materials science.
Conclusion
In conclusion, Propanamide, N,N-dibutyl-, is a chemical compound that has various scientific research applications. It is synthesized using specific methods and has a mechanism of action that is not well understood. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions related to this compound, which can lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of Propanamide, N,N-dibutyl-, involves the reaction of butylamine with propionyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using various methods such as recrystallization, distillation, or chromatography. This compound can also be synthesized using other methods such as the reaction of butylamine with propionic acid in the presence of a dehydrating agent.
Propiedades
Número CAS |
1187-33-3 |
|---|---|
Nombre del producto |
Propanamide, N,N-dibutyl- |
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N,N-dibutylpropanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3 |
Clave InChI |
XAROAZKXMDRYAF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC |
SMILES canónico |
CCCCN(CCCC)C(=O)CC |
Otros números CAS |
1187-33-3 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



